1-cyclopentyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-CYCLOPENTYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl group, and a cyclopentapyrimidinone core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-CYCLOPENTYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, including the formation of the cyclopentapyrimidinone core and the introduction of the cyclopentyl and fluorophenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopentapyrimidinone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution reactions.
Sulfur Introduction: Incorporation of the sulfanyl group through thiolation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-CYCLOPENTYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-CYCLOPENTYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:
Cyclopentapyrimidinones: Compounds with similar core structures but different substituents.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups but different core structures.
Sulfanyl Compounds: Compounds with sulfanyl groups but different overall structures.
Properties
Molecular Formula |
C19H21FN2OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C19H21FN2OS/c20-16-10-4-1-6-13(16)12-24-18-15-9-5-11-17(15)22(19(23)21-18)14-7-2-3-8-14/h1,4,6,10,14H,2-3,5,7-9,11-12H2 |
InChI Key |
GSTFRPOFIPIBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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